molecular formula C8H15NO4 B2554239 Methyl 2-(methoxymethyl)morpholine-2-carboxylate CAS No. 2248405-88-9

Methyl 2-(methoxymethyl)morpholine-2-carboxylate

Cat. No.: B2554239
CAS No.: 2248405-88-9
M. Wt: 189.211
InChI Key: CDIPLGYXJXSQKM-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)morpholine-2-carboxylate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxymethyl)morpholine-2-carboxylate typically involves the reaction of morpholine with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The general reaction conditions include:

    Reactants: Morpholine, formaldehyde, methanol

    Catalyst: Acid (e.g., hydrochloric acid)

    Temperature: Room temperature to moderate heating

    Solvent: Methanol or a similar solvent

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:

    Continuous feeding: of reactants into the reactor

    Maintaining optimal temperature and pressure: conditions

    Efficient separation: of the product from the reaction mixture using distillation or crystallization techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)morpholine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of morpholine oxides.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of various substituted morpholine compounds.

Scientific Research Applications

Methyl 2-(methoxymethyl)morpholine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethyl)morpholine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor binding: It can bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Methyl 2-(methoxymethyl)morpholine-2-carboxylate can be compared with other morpholine derivatives, such as:

  • Methyl 2-morpholinecarboxylate hydrochloride
  • 2-(2-Methoxyphenyl)morpholine hydrochloride
  • Methyl 2-pyrrolecarboxylate

Uniqueness

The presence of the methoxymethyl group in this compound imparts unique chemical properties, such as increased solubility and reactivity, compared to other morpholine derivatives. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(methoxymethyl)morpholine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-11-6-8(7(10)12-2)5-9-3-4-13-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIPLGYXJXSQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CNCCO1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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